molecular formula C19H16FN5O2 B2706012 3-(3-fluoro-4-methoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251677-06-1

3-(3-fluoro-4-methoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2706012
CAS No.: 1251677-06-1
M. Wt: 365.368
InChI Key: CBQTVQILWRGALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-fluoro-4-methoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a 3-fluoro-4-methoxyphenyl group at position 3 and a 5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl moiety at position 3. Its structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its electronic properties, solubility, and biological interactions .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-11-5-4-6-14(9-11)25-12(2)17(22-24-25)19-21-18(23-27-19)13-7-8-16(26-3)15(20)10-13/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQTVQILWRGALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-fluoro-4-methoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

  • Core Structure : It consists of an oxadiazole ring fused with a triazole moiety, which is known for its diverse biological activities.
  • Substituents : The presence of a fluorine atom and a methoxy group on the phenyl ring enhances its lipophilicity and potentially its biological activity.

Synthesis

The synthesis typically involves multi-step reactions where starting materials like 3-fluoro-4-methoxyaniline are reacted with triazole precursors. The detailed synthetic route includes:

  • Formation of the triazole ring via a cycloaddition reaction.
  • Subsequent coupling with the oxadiazole component to yield the final product.

Biological Activity

The biological activity of this compound has been assessed through various assays and studies. Below are key findings:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. In one study, it exhibited an IC50 value in the micromolar range, indicating potent activity compared to standard chemotherapeutics .
Cell LineIC50 Value (µM)Reference
MDA-MB-23129.1
HeLa15.3

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analyses showing an increase in apoptotic markers after treatment .
  • Targeting Specific Pathways : It may modulate pathways related to tubulin polymerization similar to colchicine-binding site inhibitors, enhancing its efficacy against resistant cancer strains .

Case Studies

A series of case studies have been conducted to explore the biological implications of this compound:

  • Study on MDA-MB-231 Cells : A focused study evaluated the compound's effect on cell viability and apoptosis markers. Results indicated that treatment led to significant cell death and morphological changes consistent with apoptosis .
  • Synergistic Effects with Other Drugs : Co-administration with doxorubicin demonstrated synergistic effects in drug-resistant cell lines, suggesting potential for combinatorial therapies in cancer treatment .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Oxadiazoles have garnered attention for their anticancer properties. Studies have demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown significant apoptosis induction in glioblastoma cells through mechanisms involving DNA damage and cell cycle arrest . The incorporation of triazole moieties has been linked to enhanced biological activity, making such compounds promising candidates for further development as anticancer agents.

Antimicrobial Properties
Research indicates that oxadiazole derivatives possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of fluorine and methoxy groups in the structure can enhance lipophilicity and bioavailability, contributing to their effectiveness as antimicrobial agents . This makes them valuable in the development of new antibiotics.

Anti-inflammatory Effects
Some studies have reported that oxadiazole derivatives can exhibit anti-inflammatory properties. These compounds may inhibit inflammatory pathways and cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticides and Herbicides
Oxadiazoles are also explored as potential agrochemicals. Their ability to disrupt biological processes in pests makes them candidates for developing new pesticides. The structural modifications involving triazole and oxadiazole frameworks can lead to enhanced efficacy against a broad spectrum of agricultural pests .

Material Science

Fluorescent Materials
The unique electronic properties of oxadiazoles allow them to be used in the development of fluorescent materials. Their applications extend to organic light-emitting diodes (OLEDs) and sensors due to their ability to emit light upon excitation. The incorporation of different substituents can tune their photophysical properties for specific applications .

Case Studies

Study Findings Reference
Cytotoxicity AssaySignificant apoptosis was observed in glioblastoma cells treated with oxadiazole derivatives.
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; modifications increased potency.
Anti-inflammatory StudyCompounds exhibited reduced cytokine levels in vitro, indicating potential therapeutic use.
Agricultural EfficacyOxadiazole derivatives showed promising results as insecticides in field trials.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (R1, R2) Key Properties/Activities Reference
Target Compound R1: 3-fluoro-4-methoxyphenyl; R2: m-tolyl Hypothesized enhanced solubility (methoxy) and binding affinity (fluoro)
3-(2-Chlorophenyl)-5-[5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole R1: 2-chlorophenyl; R2: m-tolyl Structural analog; chloro substituent may increase lipophilicity and antimicrobial activity
5-(5-Methyl-1H-1,2,4-triazol-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole R1: trifluoromethoxy; R2: triazole Trifluoromethoxy group enhances metabolic stability and bioavailability
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole R1: Cl; R2: fluorophenyl Antimicrobial activity; halogen substituents improve target binding

Key Observations :

  • Halogen vs. Methoxy/Fluoro: Chloro and bromo substituents (e.g., in compound 4 ) enhance antimicrobial activity due to increased electrophilicity and membrane permeability.
  • Triazole vs. Oxadiazole Cores : Triazole-containing analogs (e.g., 1,2,4-triazole derivatives) exhibit broader antifungal activity, while oxadiazoles like the target compound may offer improved metabolic stability due to reduced enzymatic degradation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-fluoro-4-methoxyphenyl)-5-(5-methyl-1-(m-tolyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole?

  • Methodology: Cyclization reactions are commonly employed for oxadiazole and triazole cores. For example, triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres, while oxadiazoles are formed via dehydrative cyclization of acylhydrazides using POCl₃ or polyphosphoric acid .
  • Key Considerations: Monitor reaction temperature (e.g., 80–120°C for oxadiazole formation) and stoichiometric ratios of precursors (e.g., 1:1 molar ratio for triazole-alkyne coupling). Use TLC or HPLC to track reaction progress.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques:

  • Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling patterns at δ 160–165 ppm in ¹³C NMR) and oxadiazole/triazole ring integration .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₇F₃N₆O₂).
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between oxadiazole and triazole rings) .

Intermediate Research Questions

Q. What strategies mitigate challenges in regioselectivity during triazole and oxadiazole functionalization?

  • Approach: Use directing groups (e.g., fluorine or methoxy groups) to control electrophilic substitution patterns. For triazole modifications, employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl groups at specific positions .
  • Example: Fluorine at the 3-position on the phenyl ring directs nucleophilic attacks to para positions due to its electron-withdrawing effect .

Q. How can the compound’s reactivity with biological targets be evaluated computationally?

  • In Silico Methods: Perform molecular docking (e.g., AutoDock Vina) against enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinities. Validate with MD simulations (GROMACS) to assess stability of ligand-enzyme complexes .
  • Data Interpretation: Prioritize compounds with docking scores ≤ −8 kcal/mol and hydrogen bonds to catalytic residues (e.g., heme iron in cytochrome P450 enzymes).

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for analogous oxadiazole-triazole hybrids?

  • Case Study: If antifungal activity varies across studies, compare experimental conditions:

  • Culturing Media: RPMI-1640 vs. Sabouraud dextrose agar affects MIC values .
  • Enzyme Assays: Fluorescent vs. colorimetric readouts (e.g., resazurin vs. MTT) may yield discrepancies in IC₅₀ values .
    • Resolution: Normalize data using positive controls (e.g., fluconazole for antifungals) and report results as mean ± SD across ≥3 replicates.

Q. What advanced techniques characterize polymorphic forms or solvates of this compound?

  • Techniques:

  • Thermal Analysis: DSC/TGA to identify melting points and decomposition profiles of polymorphs .
  • PXRD: Compare experimental diffractograms with simulated patterns from single-crystal data.
  • Solid-State NMR: Resolve crystallographic inequivalence (e.g., ¹⁹F NMR for fluorine environments) .

Methodological Challenges and Solutions

Q. How to address spectral overlap in NMR for fluorine-containing analogs?

  • Solution: Use 2D NMR (HSQC, HMBC) to correlate ¹H-¹³C signals and decoupling experiments for ¹⁹F nuclei. For example, distinguish between meta- and para-fluorine using NOESY .

Q. What synthetic modifications improve metabolic stability in vivo?

  • Strategy: Introduce deuterium at labile positions (e.g., methyl groups on triazole) or replace metabolically labile methoxy groups with trifluoromethoxy substituents .
  • Validation: Perform microsomal stability assays (human liver microsomes) with LC-MS quantification of parent compound degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.